2-Bromo-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylbenzamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylbenzamide can be achieved through several methods. One common approach involves the bromination of 5-methylbenzamide. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction proceeds as follows:
Bromination of 5-methylbenzamide:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylbenzamide can undergo various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).
Electrophilic Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation Reactions
- The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-bromo-5-methylbenzoic acid.
-
Reduction Reactions
- The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or sodium thiolate (NaS).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxy-5-methylbenzamide, 2-amino-5-methylbenzamide, or 2-thio-5-methylbenzamide can be formed.
Oxidation: 2-Bromo-5-methylbenzoic acid.
Reduction: 2-Bromo-5-methylbenzylamine.
Scientific Research Applications
2-Bromo-5-methylbenzamide has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its bromine and amide functional groups make it a versatile building block for various chemical transformations.
-
Medicinal Chemistry: : This compound is used in the development of pharmaceuticals. Its structure can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer activities.
-
Material Science: : It can be used in the synthesis of polymers and other materials with specific properties. The presence of the bromine atom allows for further functionalization and cross-linking reactions.
-
Biological Studies: : Researchers use this compound to study its effects on biological systems. It can act as a ligand for certain receptors or enzymes, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzamide depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Bromo-5-methylbenzylamine: Similar structure but with an amine group instead of an amide group.
2-Bromo-5-methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an amide group.
Uniqueness
2-Bromo-5-methylbenzamide is unique due to the presence of both bromine and amide functional groups. This combination allows for a wide range of chemical reactions and applications. The amide group provides stability and the potential for hydrogen bonding, while the bromine atom offers reactivity for further functionalization.
Properties
IUPAC Name |
2-bromo-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKZVKEMMUFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.